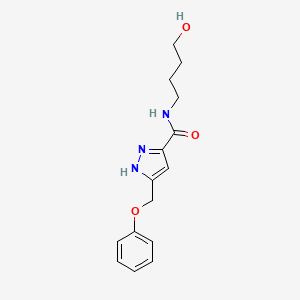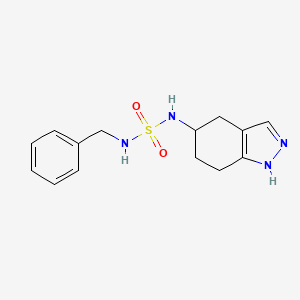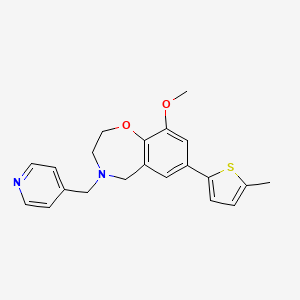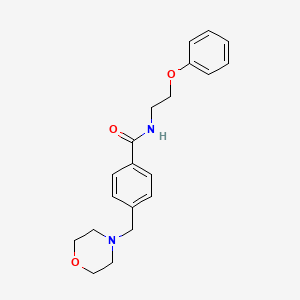
N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In
Mecanismo De Acción
The mechanism of action of N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and neurological disorders. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain signaling pathways, which makes it a promising candidate for targeted therapy. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One direction is to further explore its potential therapeutic applications in other types of cancer and neurological disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-hydroxybutylamine with 5-(chloromethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting product with phenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, specifically breast cancer and lung cancer. It has also been studied for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-9-5-4-8-16-15(20)14-10-12(17-18-14)11-21-13-6-2-1-3-7-13/h1-3,6-7,10,19H,4-5,8-9,11H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFNIHMJAHFPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5428127.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)

![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![2-(dimethylamino)ethyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5428159.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5428171.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)
![(4aS*,8aR*)-1-butyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428184.png)
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5428209.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428216.png)